molecular formula C11H20N2O B7922265 N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Cat. No.: B7922265
M. Wt: 196.29 g/mol
InChI Key: XFLFMSJQGGQLHB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide is a chemical compound with the molecular formula C11H20N2O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide typically involves the reaction of piperidine derivatives with cyclopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as cyclization, hydrogenation, and amination .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide is unique due to its specific combination of a cyclopropyl group and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

N-cyclopropyl-N-(piperidin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9(14)13(11-5-6-11)8-10-4-2-3-7-12-10/h10-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLFMSJQGGQLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCCN1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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